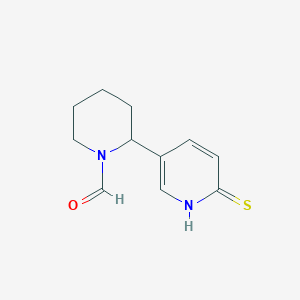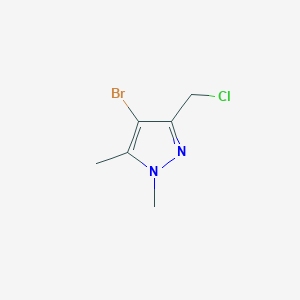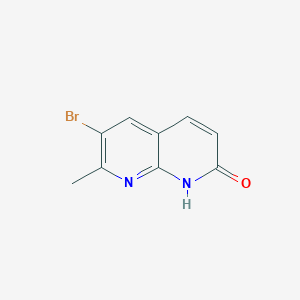
(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a butenedioate moiety and a tetrahydroquinoline derivative, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the butenedioate group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the butenedioate group into butanedioate.
Substitution: The amine group in the tetrahydroquinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and butanedioate derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including catalysis and polymer production.
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-but-2-enedioate; (3R)-N-methyl-1,2,3,4-tetrahydroisoquinolin-3-amine
- (Z)-but-2-enedioate; (3R)-N-methyl-1,2,3,4-tetrahydroquinolin-2-amine
Uniqueness
Compared to similar compounds, (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine exhibits unique reactivity and biological activity due to the specific positioning of functional groups. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H16N2O4-2 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C10H14N2.C4H4O4/c1-11-9-6-8-4-2-3-5-10(8)12-7-9;5-3(6)1-2-4(7)8/h2-5,9,11-12H,6-7H2,1H3;1-2H,(H,5,6)(H,7,8)/p-2/b;2-1-/t9-;/m1./s1 |
Clave InChI |
TUXOXFWHJLDLHG-YLGLLLDBSA-L |
SMILES isomérico |
CN[C@@H]1CC2=CC=CC=C2NC1.C(=C\C(=O)[O-])\C(=O)[O-] |
SMILES canónico |
CNC1CC2=CC=CC=C2NC1.C(=CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




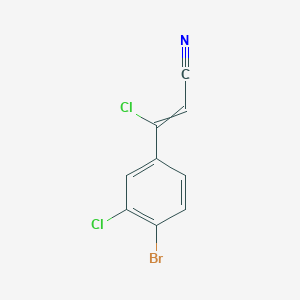
![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)
![6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)


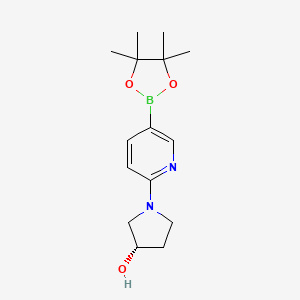
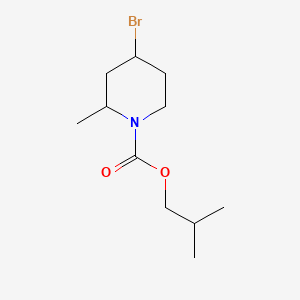
![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)
